molecular formula C18H27BClNO2 B15146540 (R)-BoroPhe-(+)-Pinanediol-hydrochloride

(R)-BoroPhe-(+)-Pinanediol-hydrochloride

Cat. No.: B15146540
M. Wt: 335.7 g/mol
InChI Key: CXRPMGWYFYLFMY-ZPOWAQIBSA-N
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Description

Significance of Boron in Bioorganic Chemistry

Boron, a unique metalloid element, has carved a significant niche in the realm of bioorganic and medicinal chemistry. Its ability to exist in both trigonal planar (sp²) and tetrahedral (sp³) hybridization states allows it to form stable, yet reversible, covalent bonds with nucleophiles, particularly the hydroxyl groups found in biological molecules. This characteristic is central to its utility in designing molecules that can interact with biological targets in a highly specific manner. Boron-containing compounds, especially boronic acids, are valued for their low toxicity and their capacity to act as transition-state analogs, making them powerful tools in drug discovery and chemical biology.

Evolution of Boronic Acid Motifs in Enzyme Inhibitor Design

The journey of boronic acids in enzyme inhibitor design has been one of remarkable progress. Initially recognized for their ability to inhibit serine proteases, the application of boronic acid motifs has expanded to target a wide array of enzymes. The underlying principle of their inhibitory action lies in the electrophilic nature of the boron atom, which readily interacts with the nucleophilic serine residue in the active site of these enzymes. This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, leading to potent and often reversible inhibition. Over the years, the design of boronic acid inhibitors has evolved from simple arylboronic acids to complex peptidyl boronic acids, allowing for enhanced specificity and potency against targeted enzymes. This evolution has culminated in the development of clinically approved drugs, demonstrating the therapeutic potential of this class of compounds.

Overview of Chiral Boronic Acids and Their Research Utility

The introduction of chirality into boronic acid structures represents a pivotal advancement in their application as research tools. Chiral boronic acids, by virtue of their defined three-dimensional structures, can exhibit stereospecific interactions with their biological targets. This is particularly crucial in the context of enzymes, which are themselves chiral entities and often display a high degree of stereoselectivity. The use of chiral auxiliaries, such as pinanediol, during the synthesis of boronic acids allows for the preparation of enantiomerically pure compounds. These chiral boronic acids are invaluable for probing the stereochemical preferences of enzyme active sites, leading to a deeper understanding of enzyme mechanisms and aiding in the design of more selective and effective inhibitors for research and therapeutic purposes.

Properties

Molecular Formula

C18H27BClNO2

Molecular Weight

335.7 g/mol

IUPAC Name

2-phenyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride

InChI

InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13?,14?,15?,16?,18-;/m0./s1

InChI Key

CXRPMGWYFYLFMY-ZPOWAQIBSA-N

Isomeric SMILES

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC4=CC=CC=C4)N.Cl

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl

Origin of Product

United States

Stereochemical Control and Its Impact in R Borophe + Pinanediol Hydrochloride Research

Diastereoselectivity and Enantioselectivity in (R)-BoroPhe-(+)-Pinanediol-hydrochloride Synthesis

The synthesis of (R)-BoroPhe-(+)-Pinanediol-hydrochloride is a complex process that requires precise control over the formation of a specific stereoisomer, while minimizing or eliminating others. This is accomplished through stereoselective synthesis, which can be categorized as either diastereoselective or enantioselective.

Diastereoselectivity is the preferential formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images and possess different physical properties. A common method to achieve diastereoselectivity in the synthesis of boronic acid derivatives is through the use of a chiral auxiliary, such as (+)-pinanediol. proquest.com This chiral molecule reacts with the starting material to create a diastereomeric intermediate. The existing stereocenter of the pinanediol then guides the formation of the new stereocenter, resulting in a higher yield of the desired diastereomer. For example, the homologation of pinanediol boronic esters with dichloromethyllithium in the presence of a zinc chloride catalyst can produce α-chloro boronic esters with diastereoselectivities as high as 98.5-99.5%. proquest.com

Enantioselectivity , conversely, involves the preferential formation of one enantiomer over its mirror image. Enantiomers share identical physical properties in a non-chiral environment, making their separation challenging. The synthesis of (R)-BoroPhe-(+)-Pinanediol-hydrochloride demands high enantioselectivity to ensure the final product is predominantly the (R)-enantiomer. This is often achieved via asymmetric synthesis, which uses chiral catalysts or reagents to create a chiral environment that favors the formation of one enantiomer. nih.govnih.gov A widely used method for synthesizing chiral α-amino boronic acids is the Matteson homologation of chiral pinanediol boronic esters. nih.gov This process allows for the stereocontrolled formation of the C-B bond. rsc.org

Stereoselective ApproachDescriptionTypical Outcome
Diastereoselective Synthesis Employs a chiral auxiliary, like (+)-pinanediol, to direct the formation of a particular diastereomer. proquest.comPreferential formation of one diastereomer.
Enantioselective Synthesis Utilizes chiral catalysts or reagents to favor the creation of one enantiomer over its mirror image. nih.govnih.govHigh enrichment of the desired enantiomer, such as (R)-BoroPhe.

Chiral Purity Assessment and Maintenance in Boronic Acid Research

Following the synthesis of a chiral compound like (R)-BoroPhe-(+)-Pinanediol-hydrochloride, it is crucial to verify its chiral purity—the degree to which one enantiomer is present in a mixture. High chiral purity is essential for ensuring the compound's specific biological effects and minimizing potential off-target activities from the undesired enantiomer. rsc.org

Various analytical techniques are used to assess chiral purity. Chiral High-Performance Liquid Chromatography (HPLC) is a prevalent method that uses a chiral stationary phase to separate enantiomers based on their differing interactions with the column. The enantiomers will exhibit different retention times, and the ratio of their peak areas in the chromatogram reflects their relative quantities.

Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents can also determine enantiomeric excess. bath.ac.uk These agents react with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra. The integration of the signals for each diastereomer allows for the quantification of their ratio. rsc.org

Maintaining the chiral purity of boronic acids can be difficult due to the risk of epimerization, a process where the configuration of a stereocenter inverts. This is especially relevant for α-amino boronic acids, where the stereocenter adjacent to the boron atom can be prone to racemization under certain conditions, such as pH or temperature changes. Therefore, careful handling and storage are necessary to preserve their stereochemical integrity. The pinanediol group not only acts as a chiral auxiliary during synthesis but also enhances the stability of the boronic acid, helping to prevent degradation and maintain chiral purity. nih.gov

Influence of Stereochemistry on Biological Recognition Events

The specific three-dimensional structure of (R)-BoroPhe-(+)-Pinanediol-hydrochloride is critical for its interaction with biological macromolecules like enzymes and receptors. researchgate.net These biological targets are themselves chiral, and their binding sites are stereospecific, meaning they preferentially bind to one stereoisomer. researchgate.net

This stereospecificity arises because the binding pocket of a protein is a well-defined three-dimensional space. For a ligand to bind effectively, it must have a complementary shape and arrangement of functional groups. Even a minor change in stereochemistry, such as the inversion of a single stereocenter, can significantly alter how the molecule fits into the binding site.

In the context of enzyme inhibitors, the stereochemistry of the inhibitor dictates its ability to mimic the transition state of the enzyme-catalyzed reaction. nih.gov For (R)-BoroPhe-(+)-Pinanediol-hydrochloride, the (R)-configuration at the α-carbon is vital for its inhibitory activity against certain proteases. nih.gov The boron atom in the molecule can form a covalent bond with a catalytic serine or threonine residue in the enzyme's active site, mimicking the tetrahedral intermediate of peptide bond hydrolysis. nih.govmdpi.com The specific orientation of the phenyl and amino groups, determined by the (R)-stereocenter, ensures optimal interactions with the enzyme's specificity pockets, leading to potent and selective inhibition.

The (+)-pinanediol group, while primarily a protecting group, can also influence the compound's biological profile. Although it is typically removed before the compound interacts with its target, any residual pinanediol ester could affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Mechanistic Insights into Enzyme Inhibition by R Borophe Derived Boronic Acid Systems

General Principles of Boronic Acid-Enzyme Interactions

Boronic acids represent a unique class of enzyme inhibitors due to their distinct chemical properties, primarily the Lewis acidic nature of the boron atom. This allows for interactions with active site residues that are fundamentally different from those of many non-covalent inhibitors.

The cornerstone of the inhibitory action of boronic acids is their capacity to form reversible covalent bonds with nucleophilic amino acid residues within an enzyme's active site. enamine.netpnas.org The boron atom in a boronic acid is trigonal and sp² hybridized, possessing an empty p-orbital that makes it an electrophile and a Lewis acid. mdpi.comresearchgate.net This electron-deficient center is susceptible to attack by nucleophiles commonly found in enzyme catalytic sites, such as the hydroxyl groups of serine and threonine, the thiol group of cysteine, or the epsilon-amino group of lysine. enamine.netnih.govnih.gov

Upon nucleophilic attack, the boron atom transitions from a trigonal planar geometry to a more stable, tetrahedral sp³ hybridized state. nih.govnih.gov This results in the formation of a tetrahedral boronate adduct, which is stabilized by the covalent bond to the enzyme's nucleophile. nih.govnih.gov A key feature of this interaction is its reversibility. enamine.net The covalent adduct can dissociate, restoring both the active enzyme and the inhibitor. This reversibility is an advantageous property in drug development, as it can potentially minimize the risk of permanent, off-target modifications and associated toxicities. nih.gov

The inhibitory potency of boronic acids against hydrolases, such as proteases, is greatly enhanced by their ability to act as transition state analogues. nih.govbohrium.com During the catalytic hydrolysis of a peptide bond by a serine protease, a high-energy, tetrahedral intermediate is transiently formed. nih.govmdpi.com The tetrahedral boronate adduct formed between the boronic acid inhibitor and the catalytic serine residue is a stable mimic of this fleeting transition state. nih.govasm.orgnih.gov

By mimicking this high-energy intermediate, boronic acid inhibitors, often termed Boronic Acid Transition State Inhibitors (BATSIs), can bind to the enzyme's active site with exceptionally high affinity. mdpi.comasm.orgnih.gov The enzyme has evolved to stabilize the transition state of its natural substrate, and it inadvertently provides this same stabilization to the boronate adduct, leading to very tight binding and potent, low-nanomolar inhibition. nih.govnih.gov

Specific Mechanisms of Serine Protease Inhibition by Phenylalanine-derived Boronic Acids

Serine proteases are a major class of enzymes targeted by boronic acid inhibitors. The specificity of these interactions is dictated by the substituents on the boronic acid, which are designed to interact with the enzyme's substrate-binding pockets. For inhibitors derived from (R)-borophenylalanine, the phenylalanine side chain plays a critical role in directing the inhibitor to a specific subset of serine proteases.

Serine proteases utilize a catalytic triad, typically composed of serine, histidine, and aspartate, to perform proteolysis. nih.gov Phenylalanine-derived boronic acids are particularly effective inhibitors of chymotrypsin-like serine proteases, which feature a deep, hydrophobic S1 specificity pocket that favorably accommodates large, aromatic side chains like phenylalanine. nih.gov

Structural studies, including X-ray crystallography, have provided detailed snapshots of these interactions. nih.govacs.org The key interactions for a phenylalanine-derived boronic acid inhibitor within a chymotrypsin-like active site include:

Covalent Bond Formation: The boronic acid moiety forms a covalent, tetrahedral adduct with the hydroxyl group of the catalytic serine residue. bohrium.commdpi.com

S1 Pocket Occupancy: The inhibitor's phenylalanine side chain inserts into the S1 pocket, establishing favorable hydrophobic and van der Waals interactions that are primary determinants of inhibitor specificity and affinity. nih.gov

Oxyanion Hole Stabilization: One of the negatively charged hydroxyl groups on the tetrahedral boron is positioned within the oxyanion hole of the enzyme, where it forms hydrogen bonds with backbone amide protons, further stabilizing the complex. nih.govnih.gov

Histidine Interaction: The other boronic acid hydroxyl group can interact with the catalytic histidine residue of the triad, mimicking the proton transfers that occur during natural substrate hydrolysis. nih.gov

Inhibitor MoietyEnzyme Active Site ComponentType of InteractionSignificance
Boron AtomCatalytic Serine (Hydroxyl)Reversible Covalent BondAnchors inhibitor, mimics transition state
Phenylalanine Side ChainS1 Specificity PocketHydrophobic/Van der WaalsConfers specificity and affinity
Boronate OxygenOxyanion Hole (Backbone Amides)Hydrogen BondingStabilizes tetrahedral adduct
Boronate HydroxylCatalytic HistidineHydrogen BondingMimics catalytic mechanism

The interaction of boronic acids with serine proteases is often characterized by complex, multi-step inhibition kinetics. researchgate.net They typically act as competitive inhibitors, binding to the same active site as the natural substrate. nih.govnih.gov Many boronic acids are classified as slow-binding or tight-binding inhibitors, indicating that the final, stable enzyme-inhibitor complex is formed over a period of seconds to minutes. pnas.orgacs.org

This behavior is often described by a two-step mechanism:

Initial Binding: The inhibitor (I) rapidly and reversibly binds to the enzyme (E) to form an initial, non-covalent encounter complex (E·I).

Isomerization: This initial complex then undergoes a slower, reversible isomerization to form the final, more stable covalent tetrahedral adduct (E-I*).

Kinetic ParameterDescriptionTypical Characteristics for Boronic Acid Inhibitors
Mechanism TypeDescribes how the inhibitor competes with the substrate.Competitive nih.govnih.gov
Binding BehaviorDescribes the rate at which the final complex is formed.Slow-binding / Tight-binding pnas.orgacs.org
Ki* (Overall Inhibition Constant)Overall dissociation constant reflecting the potency of the inhibitor.Low nanomolar (nM) to picomolar (pM) range nih.gov
koff (Dissociation Rate)The rate at which the inhibitor dissociates from the enzyme.Slow, leading to long target residency time pnas.org
pH DependenceThe effect of pH on inhibitor binding affinity.Strongly pH-dependent, often bell-shaped curve researchgate.netnih.gov

Interactions with Other Classes of Biological Targets

While phenylalanine-derived boronic acids are well-suited for inhibiting chymotrypsin-like serine proteases, the boronic acid functional group is a versatile warhead capable of targeting a broader range of enzymes and biological molecules. enamine.netnih.gov

Threonine Proteases: A prominent example is the proteasome, a critical cellular complex for protein degradation. The catalytic activity of the proteasome relies on an N-terminal threonine residue. Peptide boronic acids, such as the FDA-approved drug bortezomib, are potent proteasome inhibitors that form a reversible covalent adduct with this threonine nucleophile. nih.govnih.govnih.gov

β-Lactamases: Serine β-lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics. Boronic acids are highly effective as inhibitors, mimicking the tetrahedral intermediate of β-lactam hydrolysis. This has led to the development of clinically successful β-lactamase inhibitors like vaborbactam. nih.govmdpi.comasm.org

Other Protease Classes: Research has also explored the use of boronic acids as inhibitors for other enzyme classes, including aspartyl proteases and metalloproteases like arginase, demonstrating the broad applicability of this chemical moiety. nih.gov

Saccharide Recognition: Beyond enzyme inhibition, boronic acids are widely known for their ability to form reversible covalent esters with molecules containing 1,2- or 1-3-diol functionalities. nih.govacs.org This property is extensively used in the development of sensors and diagnostics for carbohydrates, such as glucose, and opens the possibility of targeting glycoproteins or other diol-containing biomolecules. researchgate.net

Advanced Characterization and Analytical Methodologies for R Borophe + Pinanediol Hydrochloride Research

Spectroscopic Techniques for Structural Elucidation of Boronic Acid Esters and Adducts (e.g., NMR, X-ray Crystallography)

Spectroscopic methods are indispensable for the unambiguous determination of the three-dimensional structure of (R)-BoroPhe-(+)-Pinanediol-hydrochloride. Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide detailed insights into the molecular framework, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for characterizing the structure of boronic acid esters in solution. Key nuclei for analysis include ¹H, ¹³C, and ¹¹B.

¹H and ¹³C NMR: These spectra provide detailed information about the carbon-hydrogen framework of the molecule. For (R)-BoroPhe-(+)-Pinanediol-hydrochloride, characteristic signals for the phenylalanine residue (aromatic and aliphatic protons and carbons) and the pinanediol moiety can be assigned. The coupling patterns and chemical shifts can confirm the connectivity of these fragments.

¹¹B NMR: The ¹¹B nucleus is particularly informative for studying boronic acid derivatives. The chemical shift of the boron atom is sensitive to its coordination state. In trigonal (sp²) boronic esters like (R)-BoroPhe-(+)-Pinanediol-hydrochloride, the ¹¹B NMR signal typically appears in a characteristic downfield region. The interaction with the pinanediol creates a chiral environment around the boron atom, which can sometimes be observed in the NMR spectra. The chemical shift for pinanediol boronate esters is generally found in a broad range, often centered around 28-33 ppm. manchester.ac.ukrsc.org The presence of a single, relatively sharp signal in this region can indicate the successful formation and stability of the ester.

Nucleus Typical Chemical Shift Range (ppm) Information Obtained
¹H0.8 - 8.0Proton environment, connectivity through coupling constants, and stereochemistry.
¹³C20 - 175Carbon skeleton, presence of functional groups.
¹¹B20 - 35Coordination state of the boron atom (trigonal vs. tetrahedral), ester formation. manchester.ac.ukrsc.org

X-ray Crystallography:

Mass Spectrometry Approaches in Boronic Acid Chemistry

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of (R)-BoroPhe-(+)-Pinanediol-hydrochloride, as well as for gaining structural information through fragmentation analysis.

Various ionization techniques can be employed for the analysis of boronic acid esters. Electrospray ionization (ESI) is commonly used due to its soft nature, which often allows for the observation of the intact molecular ion. nih.gov Matrix-assisted laser desorption/ionization (MALDI) has also been successfully applied, particularly for peptide boronic acids. nih.gov

The fragmentation of boronic acid derivatives under mass spectrometric conditions can provide valuable structural clues. Common fragmentation pathways for compounds like (R)-BoroPhe-(+)-Pinanediol-hydrochloride may include:

Loss of the pinanediol moiety: Cleavage of the B-O bonds can lead to a fragment corresponding to the BoroPhe portion of the molecule.

Cleavage within the phenylalanine side chain: Fragmentation of the bond between the alpha-carbon and the benzyl (B1604629) group is a common pathway for phenylalanine derivatives.

Formation of boroxines: Under certain conditions, boronic acids and their esters can undergo dehydration and trimerization to form cyclic boroxine (B1236090) structures, which may be observed in the mass spectrum. nih.gov

A high-resolution mass spectrometer (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula, confirming the identity of the compound.

Ionization Technique Typical Observation Information Gained
ESI[M+H]⁺ or other adduct ionsMolecular weight confirmation, study of non-covalent interactions. nih.gov
MALDI[M+H]⁺ or matrix adductsSuitable for less soluble compounds and peptide derivatives. nih.gov
HRMSExact mass of the molecular ionDetermination of the elemental formula.
Tandem MS (MS/MS)Fragmentation patternStructural elucidation by analyzing daughter ions, confirming the connectivity of the molecule. nih.gov

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of (R)-BoroPhe-(+)-Pinanediol-hydrochloride and for separating it from potential impurities, including stereoisomers.

High-Performance Liquid Chromatography (HPLC):

HPLC is the most widely used chromatographic technique for the analysis of non-volatile compounds like boronic acid esters. A significant challenge in the analysis of these compounds is their susceptibility to hydrolysis, where the boronic ester is cleaved back to the boronic acid and the diol. researchgate.net This can occur on-column, especially in reversed-phase HPLC with aqueous mobile phases. To minimize hydrolysis, several strategies can be employed, such as using aprotic diluents, non-aqueous mobile phases, or adjusting the pH to stabilize the ester. researchgate.net

For the analysis of (R)-BoroPhe-(+)-Pinanediol-hydrochloride, a reversed-phase C18 column could be used with a mobile phase consisting of acetonitrile (B52724) and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. The use of columns with low silanol (B1196071) activity has been shown to reduce on-column hydrolysis of pinacol (B44631) boronate esters.

Chiral HPLC:

Due to the presence of multiple chiral centers, the separation of enantiomers and diastereomers is critical. Chiral HPLC is the method of choice for this purpose. A variety of chiral stationary phases (CSPs) are available, and the selection is often empirical. For a compound containing a phenylalanine moiety, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or macrocyclic glycopeptides have shown success in separating similar amino acid derivatives. The mobile phase in chiral HPLC is often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), although reversed-phase conditions can also be used with certain CSPs. The development of a successful chiral separation method is crucial to ensure the enantiomeric purity of (R)-BoroPhe-(+)-Pinanediol-hydrochloride.

Chromatographic Method Stationary Phase Example Mobile Phase Example Primary Application
Reversed-Phase HPLCC18, C8Acetonitrile/Water with additives (e.g., formic acid)Purity assessment, quantification of the main compound and impurities.
Chiral HPLC (Normal Phase)Polysaccharide-based (e.g., Chiralcel OD)Hexane/IsopropanolSeparation of enantiomers and diastereomers to determine enantiomeric excess (e.e.) and diastereomeric ratio (d.r.).
Chiral HPLC (Reversed Phase)Macrocyclic glycopeptide-basedAcetonitrile/Aqueous bufferAlternative method for chiral separations, particularly for polar compounds.

Conceptual Frameworks and Design Principles for New Boronic Acid Inhibitors

Rational Design Strategies Leveraging Boronic Acid Properties

The rational design of boronic acid inhibitors is centered on the unique chemical properties of the boron atom. Boronic acids can exist in a trigonal planar sp² hybridized state, but readily form a tetrahedral sp³ hybridized state upon interaction with a nucleophile, such as the catalytic serine residue in a serine protease. This ability to form a stable, reversible covalent bond is a cornerstone of their inhibitory mechanism.

The design of (R)-BoroPhe-(+)-Pinanediol-hydrochloride can be deconstructed to illustrate these principles. The phenylalanine (Phe) moiety is likely chosen to mimic the natural substrate of a target protease, fitting into a hydrophobic pocket (the S1 pocket in the case of chymotrypsin-like serine proteases). The boronic acid acts as a "warhead," forming a transition-state analog that blocks the enzyme's catalytic activity. The (+)-pinanediol group serves a dual purpose: it acts as a chiral auxiliary to ensure the correct stereochemistry of the alpha-amino group, which is crucial for proper orientation in the enzyme's active site, and it functions as a protecting group for the boronic acid, which can be removed to reveal the active inhibitor.

Key Design Considerations for Boronic Acid Inhibitors:

FeatureDesign RationaleRelevance to (R)-BoroPhe-(+)-Pinanediol-hydrochloride
Amino Acid Side Chain Mimics the natural substrate of the target enzyme to achieve specificity and affinity.The phenylalanine side chain is designed to fit into the hydrophobic S1 pocket of chymotrypsin-like proteases.
Boronic Acid Moiety Acts as an electrophilic "warhead" that forms a reversible covalent bond with the catalytic serine residue of the target protease.This is the core functional group responsible for the inhibitory activity.
Chiral Protecting Group Ensures the correct stereochemistry and can improve stability and cell permeability.The (+)-pinanediol group establishes the (R)-stereochemistry at the carbon alpha to the boron and protects the boronic acid. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Boronic Acid-Target Complexes

Computational modeling and molecular dynamics (MD) simulations are indispensable tools in the rational design of boronic acid inhibitors. mdpi.com These methods provide insights into the binding modes, interaction energies, and dynamic behavior of the inhibitor-enzyme complex at an atomic level.

For a compound like (R)-BoroPhe-(+)-Pinanediol-hydrochloride, computational studies would typically involve:

Molecular Docking: To predict the most favorable binding pose of the inhibitor in the active site of the target protease. This helps to visualize the key interactions, such as the covalent bond with the catalytic serine, and hydrogen bonds with the surrounding amino acid residues.

Quantum Mechanics/Molecular Mechanics (QM/MM): To accurately model the covalent bond formation between the boron atom and the serine hydroxyl group. The QM region would encompass the active site, while the rest of the protein would be treated with classical mechanics (MM).

Molecular Dynamics (MD) Simulations: To study the stability of the inhibitor-enzyme complex over time. MD simulations can reveal conformational changes in both the inhibitor and the protein upon binding and can be used to calculate binding free energies.

Exemplary Data from a Hypothetical Molecular Dynamics Simulation of a Boronic Acid Inhibitor-Protease Complex:

ParameterValueInterpretation
Binding Free Energy (ΔG) -10.5 kcal/molIndicates a strong and favorable binding interaction.
Root Mean Square Deviation (RMSD) 1.2 ÅSuggests that the inhibitor remains stably bound in the active site throughout the simulation.
Key Hydrogen Bonds Gly193, Ser195Highlights the specific interactions that contribute to the stability of the complex.

These computational approaches allow for the in-silico screening of virtual libraries of boronic acid derivatives, prioritizing the synthesis of compounds with the most promising predicted activity.

Fragment-Based Drug Discovery Approaches Incorporating Boron Scaffolds

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. nih.gov It involves screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to the target protein. Hits from this initial screen are then optimized and grown into more potent inhibitors.

In the context of boronic acid inhibitors, an FBDD approach might begin with the screening of a fragment library that includes various boron-containing scaffolds. A fragment hit might be a simple phenylboronic acid or a small amino-boronic acid that binds in the active site of the target protease.

The evolution of a fragment hit into a more complex inhibitor like (R)-BoroPhe-(+)-Pinanediol-hydrochloride would proceed through a series of steps:

Fragment Screening: Identification of a boronic acid-containing fragment that binds to the target protease, often using biophysical techniques like X-ray crystallography or NMR spectroscopy.

Fragment Growing: Elaboration of the initial fragment by adding chemical moieties that extend into adjacent binding pockets of the enzyme. For example, a phenylboronic acid fragment could be "grown" by adding an amino acid backbone to improve its interactions with the protein.

Fragment Linking or Merging: Combining two or more fragments that bind to different, but nearby, sites on the protein to create a single, more potent molecule.

The use of fragments allows for a more efficient exploration of chemical space and can lead to the discovery of novel inhibitor scaffolds that might not be identified through traditional high-throughput screening. nih.gov

Q & A

Q. How to ensure reproducibility when publishing studies involving this compound?

  • Methodological Answer :
  • Detailed Protocols : Report exact stoichiometry, solvent grades, and inert gas flow rates.
  • Raw Data Access : Deposit NMR spectra, chromatograms, and crystallography data in public repositories.
  • Error Margins : Include standard deviations for yields and ee values across triplicate runs .

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